1-(3,4-difluorophenyl)-N-(3,5-difluorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(3,4-difluorophenyl)-N-(3,5-difluorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple fluorine atoms and a triazole ring, which contribute to its stability and reactivity
Preparation Methods
The synthesis of 1-(3,4-difluorophenyl)-N-(3,5-difluorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide involves several steps. One common method includes the reaction of 3,4-difluoroaniline with 3,5-difluorobenzoyl chloride to form an intermediate, which is then reacted with N-methyl-1H-1,2,4-triazole-3-carboxamide under specific conditions to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(3,4-difluorophenyl)-N-(3,5-difluorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where fluorine atoms are replaced by other nucleophiles under suitable conditions
Scientific Research Applications
1-(3,4-difluorophenyl)-N-(3,5-difluorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)-N-(3,5-difluorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and triazole ring play a crucial role in its binding affinity and reactivity. It may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
1-(3,4-difluorophenyl)-N-(3,5-difluorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
3,4-Difluorophenyl isocyanate: Shares the difluorophenyl group but differs in its functional groups and reactivity.
3,5-Difluorophenyl isocyanate: Similar in structure but with different substitution patterns and chemical properties.
1-(3,5-Difluorophenyl)ethanol: Contains the difluorophenyl group but has different functional groups and applications.
Properties
Molecular Formula |
C16H10F4N4O |
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Molecular Weight |
350.27 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-N-(3,5-difluorophenyl)-N-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H10F4N4O/c1-23(12-5-9(17)4-10(18)6-12)16(25)15-21-8-24(22-15)11-2-3-13(19)14(20)7-11/h2-8H,1H3 |
InChI Key |
LLFWZSJLXAUKLE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=CC(=C1)F)F)C(=O)C2=NN(C=N2)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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